molecular formula C18H18N2OS B2912243 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1351657-90-3

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide

Cat. No.: B2912243
CAS No.: 1351657-90-3
M. Wt: 310.42
InChI Key: YQPCGEKAWFVTTO-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is an intricate organic compound with promising applications in various fields. This compound features a unique blend of structural elements, which include a thiophene ring and a dihydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.

Industrial Production Methods

Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions such as:

  • Oxidation: : Can involve the thiophene ring.

  • Reduction: : Primarily occurs at the dihydroisoquinoline moiety.

  • Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄ or PCC.

  • Reduction: : Catalysts like Pd/C in hydrogenation reactions.

  • Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.

Major Products

The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.

Scientific Research Applications

Chemistry

Used as an intermediate for the synthesis of more complex molecules.

Biology

Explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.

Industry

Used in materials science for the development of novel organic semiconductors and conductive polymers.

Mechanism of Action

The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar compounds include those with:

  • Thiophene rings: : Known for their conductivity and use in organic electronics.

  • Dihydroisoquinoline derivatives: : Studied for their pharmacological properties.

List of Similar Compounds

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-3-carboxamide

Unique features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide include its distinct combination of a thiophene ring with a but-2-yn-1-yl spacer and a dihydroisoquinoline moiety, offering a versatile template for various applications.

Hope this helps.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCGEKAWFVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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